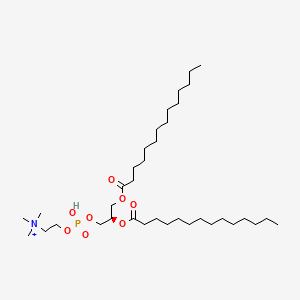
2E-Decenedioic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2E-Decenedioic acid involves several steps. The process starts with allyl bromide and 1,7-octadiene and uses chemo-and regioselective transformations of the common intermediate building block 7-octen-1-ylacetate .Molecular Structure Analysis
The molecular formula of 2E-Decenedioic acid is C10H16O4 . The IUPAC Standard InChI is InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h5,7H,1-4,6,8H2,(H,11,12)(H,13,14)/b7-5+ .Physical And Chemical Properties Analysis
2E-Decenedioic acid has a molecular weight of 200.232 Da . It has 14 heavy atoms, 0 rings, 0 aromatic rings, 8 rotatable bonds, a Van der Waals molecular volume of 208.80, a topological polar surface area of 74.60, 2 hydrogen bond donors, 4 hydrogen bond acceptors, a logP of 2.05, and a molar refractivity of 52.11 .Wissenschaftliche Forschungsanwendungen
Application in Food Industry
Specific Scientific Field
Food Science and Technology
Summary of the Application
2-Decenedioic acid is a constituent of honey . It is present in high concentrations in sugar-fed honey, but only in trace amounts in natural honey .
Methods of Application or Experimental Procedures
Quantitative evaluation of 2-decenedioic acid in honey has been suggested as a method of detecting adulteration of honey .
Results or Outcomes
The presence of 2-decenedioic acid in high concentrations can indicate that the honey has been adulterated with sugar .
Application in Biotechnology
Specific Scientific Field
Biotechnology
Summary of the Application
Trans-2-decenoic acid has a wide range of applications, including those in medicine, food, and health care . Therefore, the industrial production of trans-2-decenoic acid is particularly important .
Methods of Application or Experimental Procedures
An engineered Escherichia coli was used to optimize the fermentation process of decanoic acid biocatalysis to synthesize trans-2-decenoic acid . The optimal fermentation process was as follows: Seed culture time of 20 h, culture temperature of 37 °C, inoculation amount of 1%, induction temperature of 30 °C, substrate flow of 0.15 g/L, inducer concentration of 5.60 g/L, and MnCl2 concentration of 0.10 mM .
Results or Outcomes
Under these conditions, the average production of trans-2-decenoic acid was 1.982 ± 0.110 g/L, which was 1.042 g/L higher than that obtained in the basic LB medium . Compared with that of the previous period, the titer of the trans-2-decenoic acid studied increased by 1.501 ± 0.110 g/L .
Application in Fungal Metabolism
Specific Scientific Field
Mycology
Summary of the Application
2-Decenedioic acid is a natural product found in the fungus Aspergillus unilateralis .
Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures are not specified in the available resources.
Results or Outcomes
The presence of 2-decenedioic acid in Aspergillus unilateralis is a notable outcome, but the specific implications or benefits of this are not detailed in the available resources .
Safety And Hazards
Eigenschaften
IUPAC Name |
(E)-dec-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h5,7H,1-4,6,8H2,(H,11,12)(H,13,14)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNMWLWTZWWEIE-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCC(=O)O)CC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031664 | |
| Record name | 2-Decenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2E-Decenedioic acid | |
CAS RN |
37443-67-7 | |
| Record name | (E)-2-Decenedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37443-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dec-2-enedioic acid, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037443677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Decenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEC-2-ENEDIOIC ACID, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS66U78RBR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-{4-[(3-methylbenzyl)oxy]phenyl}methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1235158.png)
![2-[[2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetyl]amino]benzoic acid](/img/structure/B1235160.png)



![N-(2-methylcyclohexyl)-5-phenyl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1235165.png)







